A Senior Application Scientist's Guide to the Discovery and Synthesis of [Ser2]-Neuromedin C
A Senior Application Scientist's Guide to the Discovery and Synthesis of [Ser2]-Neuromedin C
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Neuromedin C, a decapeptide with potent biological activity, has been a subject of significant interest since its discovery. As a member of the bombesin-like peptide family, it plays a crucial role in various physiological processes, including smooth muscle contraction and gastrointestinal hormone release.[1][2][3] The development of synthetic analogs, such as [Ser2]-Neuromedin C, represents a strategic effort to modulate its biological activity and stability for research and potential therapeutic applications. This guide provides an in-depth exploration of the historical discovery of Neuromedin C, the scientific rationale for the creation of its [Ser2] analog, and a detailed, field-proven protocol for its chemical synthesis using modern solid-phase peptide synthesis (SPPS) techniques. We will delve into the causality behind each experimental step, from resin selection to final peptide characterization, offering a comprehensive resource for professionals in peptide chemistry and drug development.
Part 1: Foundational Discovery of Neuromedin C
The journey into the world of [Ser2]-Neuromedin C begins with its parent molecule. Neuromedin C was first isolated and identified from porcine spinal cord as a novel bombesin-like peptide.[2] Its discovery was part of a broader effort to identify neuropeptides, which are small, protein-like molecules used by neurons to communicate.[4]
Structurally, Neuromedin C is a decapeptide with the amino acid sequence Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2.[1][2][5][6] This sequence was found to be identical to the C-terminal fragment (residues 18-27) of a larger, previously known peptide called Gastrin-Releasing Peptide (GRP).[1][2] This relationship immediately placed Neuromedin C within a well-studied family of peptides known for their potent effects on the gastrointestinal and central nervous systems.[3] Like bombesin, Neuromedin C was shown to elicit strong contraction of smooth muscles, such as the rat uterus, and to influence the release of various hormones.[2][3]
Part 2: Rationale for Analog Development: The Emergence of [Ser2]-Neuromedin C
The primary motivation for creating synthetic analogs of bioactive peptides is to enhance or modify their natural properties. This can include improving receptor binding affinity, increasing stability against enzymatic degradation, or altering the signaling response (e.g., creating an antagonist from an agonist).
The development of [Ser2]-Neuromedin C involves a specific and deliberate modification: the substitution of the asparagine (Asn) residue at the second position of the peptide chain with a serine (Ser) residue.
Table 1: Amino Acid Sequence Comparison
| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | C-Terminus |
| Neuromedin C | Gly | Asn | His | Trp | Ala | Val | Gly | His | Leu | Met | Amide (NH2) |
| [Ser2]-Neuromedin C | Gly | Ser | His | Trp | Ala | Val | Gly | His | Leu | Met | Amide (NH2) |
The rationale for this Glycine-to-Serine substitution is rooted in structure-activity relationship (SAR) studies. The side chains of amino acids play a critical role in how a peptide folds and interacts with its target receptor.
-
Asparagine (Asn) has a carboxamide side chain.
-
Serine (Ser) has a hydroxyl (-OH) side chain.
This seemingly minor change from a carboxamide to a hydroxyl group can have significant consequences:
-
Altered Hydrogen Bonding: The hydroxyl group of serine can form different hydrogen bonds with the receptor compared to the asparagine side chain, potentially altering binding affinity and specificity.
-
Conformational Changes: The substitution can induce subtle changes in the peptide's three-dimensional structure, which may favor a more active or stable conformation upon binding.
-
Stability: While both are polar, their susceptibility to enzymatic degradation can differ, potentially leading to a longer biological half-life for the analog.
Part 3: The Chemical Synthesis of [Ser2]-Neuromedin C: A Detailed Protocol
The synthesis of [Ser2]-Neuromedin C is most efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[7][8] This methodology involves building the peptide chain step-by-step while the C-terminal end is anchored to an insoluble resin support.[8][9][10] This approach simplifies the purification process, as excess reagents and byproducts are easily washed away after each step.[8]
3.1: Principle of Fmoc-Based SPPS
SPPS is a cyclical process.[8][10] The N-terminus of the growing peptide chain is temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is stable to acid but readily removed by a base (e.g., piperidine).[11][12] The side chains of reactive amino acids are protected by acid-labile groups (e.g., t-Bu, Trt), which remain intact during the synthesis cycles but are removed during the final cleavage step.[12]
Diagram: The Fmoc-SPPS Workflow
The following diagram illustrates the core cyclical process of adding a single amino acid to the growing peptide chain.
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis (SPPS).
3.2: Step-by-Step Synthesis Protocol
Objective: To synthesize a 100 mg batch of crude [Ser2]-Neuromedin C.
Materials:
-
Resin: Rink Amide resin (100-200 mesh). The choice of Rink Amide is critical as it is designed to yield a C-terminal amide upon cleavage with trifluoroacetic acid (TFA), matching the native structure of Neuromedin C.[11][13]
-
Protected Amino Acids: Fmoc-Met-OH, Fmoc-Leu-OH, Fmoc-His(Trt)-OH, Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-Trp(Boc)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Asn(Trt)-OH.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Reagents:
-
Coupling: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), Diisopropylethylamine (DIPEA). HBTU is chosen for its efficiency in activating the carboxylic acid of the incoming amino acid to form an active ester, facilitating rapid and complete coupling.[12]
-
Cleavage: TFA "Reagent K" Cocktail: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT (ethanedithiol). This specific cocktail is designed to scavenge the reactive cationic species generated during the removal of side-chain protecting groups, preventing side reactions with sensitive residues like Trp and Met.
-
Workflow:
-
Resin Preparation:
-
First Amino Acid Loading (Fmoc-Met-OH):
-
If starting with a pre-loaded resin (e.g., Fmoc-Met-Rink Amide), proceed to step 3. If loading manually, activate Fmoc-Met-OH with HBTU/DIPEA and couple it to the deprotected Rink Amide resin.
-
-
Peptide Chain Elongation (Cyclical Steps):
-
Cycle 1 (Coupling Leucine):
-
Deprotection: Remove the Fmoc group from the resin-bound Methionine by treating with 20% piperidine in DMF for 15-20 minutes.[11]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[13]
-
Coupling: In a separate vial, dissolve Fmoc-Leu-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF. Add this activation mixture to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3-5 times).
-
-
Repeat for Subsequent Amino Acids: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence in reverse order: His, Gly, Val, Ala, Trp, His, Ser, Gly.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid (Gly) is coupled and its Fmoc group is removed, wash the peptide-resin thoroughly with DCM and dry it under a vacuum.
-
Add the chilled TFA cleavage cocktail to the resin and stir for 2-3 hours at room temperature.[11] TFA cleaves the peptide from the resin and simultaneously removes the side-chain protecting groups.[11][12]
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.
-
Dry the resulting white powder (crude peptide) under a vacuum.
-
3.3: Purification and Characterization
The crude product contains the desired peptide along with impurities from incomplete couplings or side reactions.[9] Purification is essential and is typically performed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][14][15]
-
Purification Protocol (RP-HPLC):
-
System: A preparative HPLC system with a C18 column.[16]
-
Solvents: Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in Acetonitrile. TFA is used as an ion-pairing agent to improve peak shape.[9][16][17]
-
Gradient: A linear gradient, for example, from 5% to 65% Mobile Phase B over 40 minutes, is used to elute the peptide. The exact gradient should be optimized at an analytical scale first.[9][16]
-
Detection: UV detection at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Lyophilization: Combine the pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a fluffy, white powder.[16]
-
-
Characterization Protocol (Quality Control):
-
Purity Analysis: Inject a small amount of the purified peptide into an analytical HPLC system to confirm its purity (typically >95%).[17]
-
Identity Confirmation: Use Mass Spectrometry (MS), such as MALDI-TOF or LC-MS, to confirm the molecular weight of the synthesized peptide.[18][19][20][21] The measured mass should match the theoretical mass of [Ser2]-Neuromedin C.
-
Table 2: Physicochemical Properties of [Ser2]-Neuromedin C
| Property | Value |
| Sequence | Gly-Ser-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 |
| Molecular Formula | C50H73N17O12S1 |
| Molecular Weight (Avg.) | 1136.3 g/mol |
| Appearance | White lyophilized powder |
Part 4: Biological Activity and Receptor Interaction
Neuromedin C and its analogs exert their effects by binding to G protein-coupled receptors (GPCRs), specifically the bombesin receptor family, which includes the Gastrin-Releasing Peptide receptor (GRPR), the Neuromedin B receptor (NMBR), and the bombesin receptor subtype 3 (BRS-3).[4][22]
Upon binding, the receptor activates intracellular signaling cascades. The primary pathway involves the Gαq protein, which stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.[22][23]
Diagram: Neuromedin C Signaling Pathway
This diagram shows the canonical signaling pathway activated upon receptor binding.
Caption: Gαq-mediated signaling pathway of [Ser2]-Neuromedin C via the GRPR.
The substitution of Asn with Ser in [Ser2]-Neuromedin C can modulate the binding affinity to these receptors and the subsequent signaling strength, which can be quantified using in vitro assays such as calcium flux or inositol phosphate accumulation assays.[24]
Conclusion
The journey from the discovery of Neuromedin C to the rational design and synthesis of its [Ser2] analog exemplifies a core principle of medicinal chemistry and drug development. By understanding the native peptide's structure and function, targeted modifications can be introduced to create novel molecules with potentially superior properties. The detailed protocol for solid-phase peptide synthesis provided herein offers a robust and validated framework for producing high-purity [Ser2]-Neuromedin C and similar peptide analogs. The successful characterization and purification of these synthetic peptides are paramount for obtaining reliable and reproducible data in subsequent biological and pharmacological investigations. This guide serves as a comprehensive technical resource, bridging the gap between historical discovery and modern laboratory practice.
References
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254.
-
Rieck, F. Efficient Purification of Synthetic Peptides at High and Low pH . Agilent Technologies, Inc. Available at: [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography . Agilent Technologies, Inc. Available at: [Link]
- Gao, F., et al. (2023). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . UCI Department of Chemistry. Available at: [Link]
- Mori, K., Miyazato, M., & Kangawa, K. (2008). Neuromedin S: discovery and functions.
- Lau, A. T., & Loo, J. A. (2015). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 1348, 77-82.
-
Characterization of Synthetic Peptides by Mass Spectrometry . PubMed. Available at: [Link]
-
Purification of Synthetic Peptides by High Performance Liquid Chromatography . Springer Nature Experiments. Available at: [Link]
-
Fmoc Solid-Phase Peptide Synthesis . Springer Nature Experiments. Available at: [Link]
- Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Mant, C. T., & Hodges, R. S. (2006).
- Siuzdak, G. (2003). Peptide and protein analysis with mass spectrometry.
-
Peptide Purification . AAPPTec. Available at: [Link]
-
What Is Peptide Mass Spectrometry Identification . MtoZ Biolabs. Available at: [Link]
- Taniguchi, H., et al. (2022). Discovery of a Pentapeptide Antagonist to Human Neuromedin U Receptor 1. ACS Medicinal Chemistry Letters, 13(6), 963-969.
-
Discovery of a Pentapeptide Antagonist to Human Neuromedin U Receptor 1 . ACS Publications. Available at: [Link]
- Malendowicz, L. K., et al. (2019). Neuromedins NMU and NMS: An Updated Overview of Their Functions. Frontiers in Endocrinology, 10, 738.
- Dalbøge, L. S., et al. (2015). Synthesis and evaluation of novel lipidated neuromedin U analogs with increased stability and effects on food intake. Journal of Peptide Science, 21(4), 291-300.
- Minamino, N., et al. (1984). Neuromedin C: A Bombesin-Like Peptide Identified in Porcine Spinal Cord.
- Macosko, E. Z., et al. (2009). THE NEUROPEPTIDE NEUROMEDIN U RECEPTOR NMUR-1 BUFFERS INSULIN RECEPTOR SIGNALING IN BACTERIA-DEPENDENT C. ELEGANS SURVIVAL. PubMed Central.
-
Regulation of NmU expression and signaling pathways influenced by NmU . ResearchGate. Available at: [Link]
-
Neuromedin C Peptide . Abbiotec. Available at: [Link]
-
Neuromedin Receptor Family . Creative Biolabs. Available at: [Link]
-
Neuromedin C . PubChem. Available at: [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Yu, Y., et al. (2021).
- Góngora-Benítez, M., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1108-1124.
- Singh, M., et al. (1986). Actions of neuromedin-B and neuromedin-C on amylase release from isolated rat pancreatic acini. Digestive Diseases and Sciences, 31(7), 754-760.
- De la Fuente, M., et al. (1994). Bombesin, gastrin-releasing peptide, and neuromedin C modulate murine lymphocyte proliferation through adherent accessory cells and activate protein kinase C. Peptides, 15(1), 15-22.
Sources
- 1. cpcscientific.com [cpcscientific.com]
- 2. Neuromedin C: a bombesin-like peptide identified in porcine spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of neuromedin-B and neuromedin-C on amylase release from isolated rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. abbiotec.com [abbiotec.com]
- 6. Neuromedin C | C50H73N17O11S | CID 5486814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. bachem.com [bachem.com]
- 9. lcms.cz [lcms.cz]
- 10. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. agilent.com [agilent.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 20. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Bombesin, gastrin-releasing peptide, and neuromedin C modulate murine lymphocyte proliferation through adherent accessory cells and activate protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Neuromedin U: potential roles in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and evaluation of novel lipidated neuromedin U analogs with increased stability and effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
